molecular formula C20H18N2O3S2 B2785565 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941984-91-4

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2785565
CAS No.: 941984-91-4
M. Wt: 398.5
InChI Key: JUUMVAMZHWDXFS-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide (CAS: 953987-68-3) is a synthetic organic compound with the molecular formula C 15 H 18 N 2 OS 2 and a molecular weight of 306.5 g/mol . Its structure integrates a benzo[1,3]dioxole moiety, a thiazole ring, and a 4-methylbenzylthio ether linkage, making it a valuable intermediate in medicinal chemistry and drug discovery research. The compound's core research value lies in its hybrid structure, which combines pharmacophores known for diverse biological activities. The benzo[1,3]dioxole unit is a common feature in compounds with documented biological profiles . Furthermore, thiazole derivatives are extensively investigated for their pharmacological potential . The specific substitution pattern on the thiazole ring, a sulfur-linked 4-methylbenzyl group, suggests potential for modulating the compound's physicochemical properties and interaction with biological targets . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a chemical building block for synthesizing novel derivatives or as a pharmacological probe in studies targeting various disease models. Its structure recommends it for preliminary investigations in areas such as oncology and infectious diseases, where analogous structures have shown promise .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-13-2-4-14(5-3-13)10-26-20-22-16(11-27-20)9-19(23)21-15-6-7-17-18(8-15)25-12-24-17/h2-8,11H,9-10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUMVAMZHWDXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzo[d][1,3]dioxol-5-yl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Attachment of the 4-Methylbenzylthio Group: This can be done using nucleophilic substitution reactions where a thiol group reacts with a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can remove oxygen or add hydrogen to the molecule.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium hydride (NaH) or electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that derivatives of compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide exhibit significant antimicrobial properties. For instance, studies on thiazole derivatives have shown promising antibacterial and antifungal activities against various pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the thiazole moiety is believed to enhance the bioactivity of these compounds.

1.2 Anti-inflammatory Properties

Compounds containing the benzo[d][1,3]dioxole structure have been explored for their anti-inflammatory effects. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in inflammatory diseases . This suggests a potential therapeutic application in conditions like arthritis and other inflammatory disorders.

1.3 Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies have indicated that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth . For example, certain thiazole-based compounds have been shown to disrupt cell cycle progression in cancer cell lines, indicating their potential as chemotherapeutic agents.

Material Science Applications

2.1 Sensor Development

This compound has been investigated for use in sensor technologies. Its ability to selectively bind with metal ions has been utilized in developing sensors for heavy metals like lead (Pb²⁺). The compound’s high sensitivity and specificity make it suitable for environmental monitoring applications .

2.2 Photovoltaic Materials

The incorporation of benzo[d][1,3]dioxole moieties in organic photovoltaic materials has been studied due to their favorable electronic properties. These compounds can enhance charge transport and improve the efficiency of solar cells . Research into the synthesis of these materials indicates a pathway toward more efficient energy conversion technologies.

Case Studies

3.1 Synthesis and Characterization

A study focusing on the synthesis of related compounds highlighted the ease of obtaining this compound through a straightforward reaction process involving readily available precursors . This study emphasized the importance of optimizing reaction conditions to maximize yield and purity.

3.2 Biological Evaluation

In another case study, a series of thiazole derivatives were synthesized and evaluated for their biological activities, including antimicrobial and anticancer effects. The results demonstrated that modifications to the thiazole ring significantly influenced biological activity, suggesting that structural optimization could lead to more potent therapeutic agents .

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects. Detailed studies would be required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several analogs, particularly in the benzodioxole-thiazole-acetamide framework. Key comparisons include:

Compound Name Key Structural Features Differences from Target Compound Reference
ASN90 Benzo[d][1,3]dioxol-5-yl linked to a piperazine-thiadiazole-acetamide Replaces thiazole with thiadiazole; lacks thioether group
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (5b) Benzodioxole-acetamide linked to a benzoyl-phenylthiazole Thiazole 4-position substituted with benzoyl-phenyl
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide (SW-C165) Benzodioxolemethyl-acetamide with a bromobenzyl-methylamine side chain Replaces thiazole with a linear alkylamine chain
2-(4-Hydroxyphenylthio)-N-(4-(5-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)acetamide (7) Benzodioxole linked via triazole to a hydroxyphenylthio-acetamide Incorporates triazole and hydroxyphenylthio substituents

Key Observations :

  • The thiazole ring in the target compound distinguishes it from analogs like SW-C165 (alkylamine chain) or ASN90 (thiadiazole core) .
  • Substituents on the thiazole (e.g., (4-methylbenzyl)thio vs.

Key Observations :

  • Amide bond formation often employs coupling agents like HATU or EDC, with polar aprotic solvents (DMF, DCM) .
  • Yields for benzodioxole-thiazole hybrids (e.g., 45% for 5b) suggest moderate efficiency, possibly due to steric hindrance .

Key Observations :

  • The benzodioxole-thiazole scaffold is versatile, with applications ranging from enzyme inhibition (ASN90) to antimicrobial activity (SW-C165) .
  • Substituents critically determine biological targets; for example, the (4-methylbenzyl)thio group in the target compound may enhance lipophilicity, favoring membrane penetration .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse scientific literature.

Synthesis

The synthesis of the compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiazole moieties. The process often employs various reagents and solvents to achieve optimal yields. For instance, a common method involves using acetonitrile as a solvent and potassium carbonate as a base to facilitate the reaction, resulting in high-purity crystalline forms of the target compound .

Anticancer Properties

Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. The synthesized derivatives were tested against various cancer cell lines, showing varying degrees of cytotoxicity. Notably, compounds similar to this compound exhibited IC50 values in the range indicative of strong anticancer potential compared to standard chemotherapeutics like Doxorubicin .

Table 1: Cytotoxicity Data

Compound NameCell LineIC50 (µM)Mechanism of Action
2aHep3B3.94Induction of apoptosis
2bHep3B9.12Cell cycle arrest in G2/M phase
N-(benzo...)MCF-75.67Inhibition of proliferation

Anti-inflammatory Activity

In addition to anticancer effects, compounds derived from benzodioxole have shown promising anti-inflammatory properties. Studies indicated that these compounds could inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting their potential use in treating inflammatory diseases .

Case Study: Evaluation of Anti-inflammatory Effects
A study involving the administration of this compound in animal models demonstrated a significant reduction in inflammation markers compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively.

The mechanisms through which this compound exerts its biological effects involve multiple pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases (G2/M), preventing cancer cell proliferation.
  • Cytokine Modulation : By inhibiting key inflammatory cytokines, it reduces inflammation and associated tissue damage.

Q & A

Q. What are the optimal synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide?

The synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxole derivatives and thiazole precursors. Key steps include:

  • Thioether formation : Reaction of 4-methylbenzyl thiol with a brominated thiazole intermediate under basic conditions (e.g., triethylamine) in solvents like dimethylformamide (DMF) .
  • Acetamide coupling : Activation of the carboxylic acid group (e.g., via chloroacetyl chloride) followed by coupling with the benzo[d][1,3]dioxol-5-amine derivative . Monitoring purity at each stage using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of key functional groups (e.g., benzodioxole protons at δ 6.7–7.1 ppm, thiazole carbons at δ 150–160 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • FT-IR : Identifies sulfur-containing moieties (C–S stretching at 600–700 cm1^{-1}) and amide bonds (N–H bending at 1550–1650 cm1^{-1}) .

Q. What preliminary biological assays are recommended for initial screening?

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .
  • Enzyme inhibition : Screen for interactions with kinases or proteases using fluorogenic substrates .
  • Solubility and stability : Assess in PBS or DMSO to guide formulation for further studies .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of the thiazole-thioether intermediate?

  • Optimize solvent systems : Replace DMF with dichloromethane (DCM) for better thiolate nucleophilicity .
  • Temperature control : Maintain 0–5°C during thioether formation to minimize side reactions .
  • Catalyst use : Introduce catalytic iodine to enhance regioselectivity in thiazole ring formation .

Q. How to resolve contradictions in reported solubility data for this compound?

Discrepancies often arise from polymorphic forms or residual solvents. Methodologies include:

  • X-ray crystallography : Determine dominant crystal forms .
  • Thermogravimetric analysis (TGA) : Quantify solvent residues affecting solubility .
  • Dynamic light scattering (DLS) : Measure particle size distribution in aqueous suspensions .

Q. What strategies are effective for enhancing bioavailability in in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance circulation time .
  • Pharmacokinetic profiling : Conduct LC-MS/MS analyses to track metabolite formation and half-life .

Q. How to analyze conflicting bioactivity data across different cell lines?

  • Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected pathways (e.g., PI3K/Akt) .
  • Transcriptomic profiling : Perform RNA-seq to identify differentially expressed genes in responsive vs. non-responsive cell lines .
  • Dose-response curves : Re-evaluate IC50_{50} values under standardized hypoxia/normoxia conditions .

Methodological Considerations

Q. What computational tools are suitable for predicting structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like Hsp90 or tubulin .
  • QSAR models : Train algorithms on datasets of thiazole derivatives to predict cytotoxicity .
  • MD simulations : Simulate binding stability over 100 ns trajectories using GROMACS .

Q. How to design experiments for evaluating synergistic effects with existing therapeutics?

  • Combination index (CI) : Calculate using the Chou-Talalay method in dose-matrix assays .
  • Pathway analysis : Use Ingenuity Pathway Analysis (IPA) to identify overlapping mechanisms .
  • In vivo xenografts : Test efficacy in combination with standard chemotherapies (e.g., paclitaxel) .

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